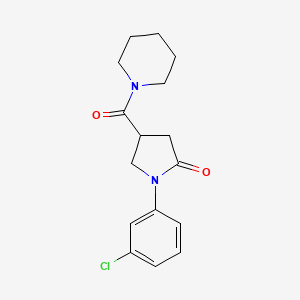
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one, also known as CPPC, is an organic compound that is used in a variety of scientific research applications. It is an important chemical building block for a variety of synthetic processes and is used in the synthesis of various pharmaceuticals and other compounds. CPPC has a unique structure that allows it to interact with other molecules in a variety of ways. This makes it a versatile compound that can be used in a variety of applications.
Scientific Research Applications
Synthesis and Characterization
1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one and its derivatives are explored in the realm of chemical synthesis and characterization. Studies have focused on synthesizing various complexes and compounds featuring piperidine and pyrrolidine moieties, emphasizing their structural and spectroscopic analysis. For instance, the synthesis and spectroscopic characterization of Co(III) complexes involving morpholine, pyrrolidine, and piperidine have been reported, showcasing the compound's relevance in forming complexes with potential applications in materials science and catalysis M. Amirnasr et al., 2001. Additionally, the crystal structure of compounds featuring chlorophenyl and piperidine rings has been elucidated, providing insight into their conformational properties and potential reactivity patterns J. Sundar et al., 2011.
Biological and Pharmacological Activities
Compounds structurally related to 1-(3-Chlorophenyl)-4-(piperidin-1-ylcarbonyl)pyrrolidin-2-one have been investigated for their biological and pharmacological activities. Research includes the development of novel pyrrolo[2,3-b]pyridine scaffolds with potential biological activity, indicating the chemical framework's significance in medicinal chemistry Farid M Sroor, 2019. The exploration of the molecular interaction of antagonists featuring piperidinyl and chlorophenyl groups with cannabinoid receptors further exemplifies the compound's utility in drug discovery and receptor studies J. Shim et al., 2002.
Crystal Structure Analysis
The detailed crystal structure analysis of compounds containing piperidine and pyrrolidine rings has been performed to understand their geometric and electronic configurations. This information is critical for designing new materials and drugs with improved properties. The structure of 3-(3,5-dimethylpiperidino)-N-(p-chlorophenyl)succinimide, for example, provides valuable insights into the spatial arrangement and potential interaction sites of similar compounds V. A. Igonin et al., 1993.
Anticonvulsant Activity Exploration
Studies have also focused on the synthesis and evaluation of anticonvulsant activity of derivatives, showcasing the therapeutic potential of compounds with similar structural features. This highlights the significance of the chemical scaffold in developing new treatments for neurological disorders Barbara Malawska et al., 2002.
properties
IUPAC Name |
1-(3-chlorophenyl)-4-(piperidine-1-carbonyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-13-5-4-6-14(10-13)19-11-12(9-15(19)20)16(21)18-7-2-1-3-8-18/h4-6,10,12H,1-3,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBIDQFYLNLAGFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2605048.png)
![2-[2-[(Z)-2-cyano-3-(methylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2605049.png)
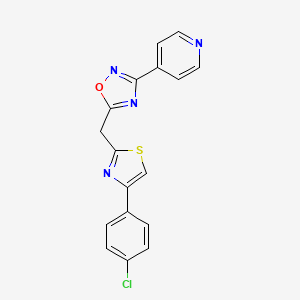
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-benzoylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2605054.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605056.png)
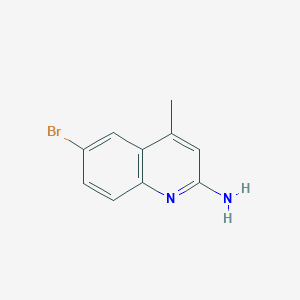
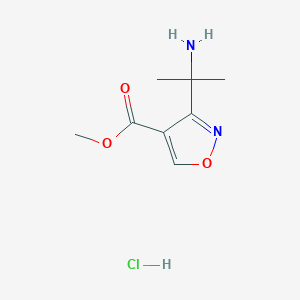
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2605062.png)
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-(4-heptylphenyl)prop-2-en-1-one](/img/structure/B2605063.png)
![6-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2605064.png)
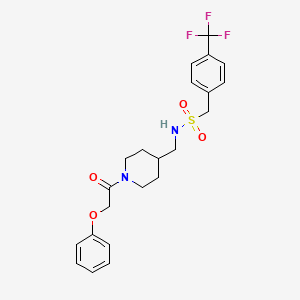
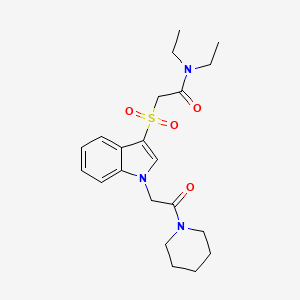
![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605070.png)